3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one
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Overview
Description
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a tetrazole ring, and chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl groups and the tetrazole ring. Common reagents used in these reactions include chlorinated aromatic compounds, piperidine derivatives, and tetrazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one stands out due to its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H23Cl2N5O2 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H23Cl2N5O2/c23-19-5-1-16(2-6-19)17(14-29-15-25-26-27-29)13-21(30)28-11-9-22(31,10-12-28)18-3-7-20(24)8-4-18/h1-8,15,17,31H,9-14H2 |
InChI Key |
CQDIFCDHZSCTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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